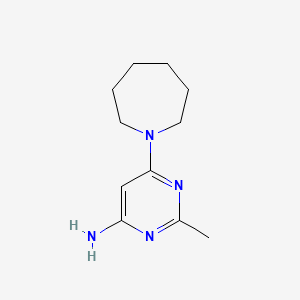

6-(Azepan-1-yl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(azepan-1-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-9-13-10(12)8-11(14-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWQZFUDZSRFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Azepane’s larger ring may increase lipophilicity relative to piperidine, improving membrane permeability but possibly reducing aqueous solubility .

- Electronic Effects : Phenyl substituents (e.g., in 4-Methyl-6-phenylpyrimidin-2-amine) introduce π-π stacking capabilities, while piperazine’s nitrogen atoms enable hydrogen bonding .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

*Estimated based on formula (C₁₀H₁₈N₄).

Notes:

Implications for Target Compound :

- Antiviral Potential: Azepane-containing analogs like 3A5NP2C demonstrate SARS-CoV-2 inhibition via structural disruption of viral proteins . The target compound may share similar mechanisms.

- Cytotoxicity : Piperidine and piperazine analogs show low cytotoxicity, suggesting azepane derivatives may also be tolerable in cellular systems .

- Structural Versatility : The pyrimidine core allows functionalization for diverse targets, including kinases and ion channels .

Preparation Methods

General Synthetic Strategies

The preparation of 6-(Azepan-1-yl)-2-methylpyrimidin-4-amine typically involves nucleophilic substitution on a suitably functionalized pyrimidine precursor, amidation reactions, or reductive amination approaches. Key synthetic routes include:

Nucleophilic Aromatic Substitution (SNAr):

Pyrimidine derivatives bearing good leaving groups (e.g., halogens such as chlorine or fluorine) at the 6-position are reacted with azepane under controlled conditions to substitute the halogen with the azepane nitrogen. This method leverages the electron-deficient nature of the pyrimidine ring to facilitate substitution.Amidation from Carboxylic Acids and Amines:

Amidation methods using carboxylic acids and amines, mediated by boron-based reagents like B(OCH2CF3)3, have been documented for related compounds. These reactions proceed under mild conditions (typically 80–100 °C) in solvents such as acetonitrile with subsequent purification by solid phase or aqueous workup. Although this method is more common for amide bond formation, it informs strategies for attaching nitrogen-containing rings like azepane to heterocycles.Reductive Amination:

In some cases, reductive amination can be employed where a 6-formyl or 6-keto pyrimidine intermediate is reacted with azepane in the presence of a reducing agent to form the desired amine substitution.

Detailed Synthetic Procedure Example

A representative synthetic route for this compound may proceed as follows:

This approach exploits the reactivity of the chlorine substituent on the pyrimidine ring, allowing azepane to displace the halogen and form the C-N bond at the 6-position.

Reaction Optimization and Conditions

Temperature: Elevated temperatures (80–100 °C) are typically required to promote substitution due to the relatively low nucleophilicity of azepane and the aromatic stabilization of the pyrimidine ring.

Solvent: Acetonitrile (MeCN) is favored for its polarity and ability to dissolve both reactants.

Molar Ratios: Using excess azepane (2 equivalents) relative to the pyrimidine substrate (1 equivalent) improves conversion efficiency.

Purification: Solid phase workup using ion exchange resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) effectively removes residual amines and byproducts, yielding a cleaner product.

Analytical Data and Yield Considerations

While exact yields vary depending on substrate purity and reaction scale, literature reports indicate:

| Parameter | Typical Range/Value |

|---|---|

| Reaction Time | 5–24 hours |

| Temperature | 80–100 °C |

| Yield | Moderate to high (60–85%) depending on purification |

| Purity | >95% after solid phase or chromatographic purification |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 6-chloro-2-methylpyrimidin-4-amine, azepane | MeCN, 80–100 °C, 5–24 h | Direct substitution, straightforward | Requires elevated temperature, excess amine |

| Amidation via Boron-Mediated Coupling | Carboxylic acid precursor, azepane amine, B(OCH2CF3)3 | MeCN, 80–100 °C, 5–24 h | Mild conditions, easy purification | More steps if carboxylic acid precursor needed |

| Reductive Amination | 6-formyl pyrimidine, azepane, reducing agent | Mild to moderate temperature | Potentially high selectivity | Requires aldehyde intermediate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.